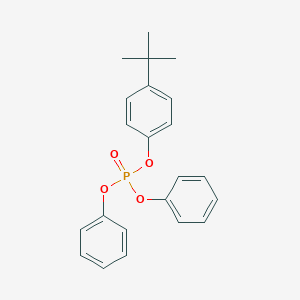

p-tert-Butylphenyl diphenyl phosphate

Overview

Description

p-tert-Butylphenyl diphenyl phosphate is an organic phosphate ester compound. It is a colorless to pale yellow liquid with low volatility and good thermal stability. This compound is known for its excellent flame-retardant properties and is widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Butylphenyl diphenyl phosphate typically involves the reaction of p-tert-butylphenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

- p-tert-Butylphenol is reacted with phosphorus oxychloride in the presence of a catalyst such as triethylamine.

- The reaction mixture is heated to a specific temperature, usually around 70-80°C, and stirred for several hours.

- The resulting product is purified through distillation or recrystallization to obtain this compound with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Mixing p-tert-butylphenol and phosphorus oxychloride in large reactors.

- Controlling the reaction temperature and pressure to optimize yield and purity.

- Using advanced purification techniques such as column chromatography or solvent extraction to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: p-tert-Butylphenyl diphenyl phosphate undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form p-tert-butylphenol and diphenyl phosphate.

Oxidation: It can react with strong oxidizing agents to form corresponding oxidized products.

Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products:

Hydrolysis: p-tert-Butylphenol and diphenyl phosphate.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted phosphate esters.

Scientific Research Applications

p-tert-Butylphenyl diphenyl phosphate has several scientific research applications:

Flame Retardants: It is widely used as a flame retardant in plastics, textiles, and electronic devices due to its excellent thermal stability and low volatility.

Plasticizers: It is used as a plasticizer to enhance the flexibility and durability of polymers.

Coatings: It is used in coatings to improve their resistance to heat and oxidation.

Mechanism of Action

The mechanism of action of p-tert-Butylphenyl diphenyl phosphate as a flame retardant involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also releases phosphorus-containing radicals that interfere with the combustion process, further enhancing its flame-retardant properties .

Comparison with Similar Compounds

- Triphenyl phosphate

- Tris(2,4-di-tert-butylphenyl) phosphite

- Diphenyl cresyl phosphate

Comparison:

- Triphenyl phosphate: Similar flame-retardant properties but lacks the thermal stability provided by the tert-butyl group.

- Tris(2,4-di-tert-butylphenyl) phosphite: Offers better hydrolytic stability but is less effective as a flame retardant.

- Diphenyl cresyl phosphate: Similar applications but has different physical properties and reactivity due to the cresyl group .

Properties

IUPAC Name |

(4-tert-butylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)18-14-16-21(17-15-18)26-27(23,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGAVXUJJBOWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274038 | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

981-40-8 | |

| Record name | Diphenyl p-tert-butylphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=981-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095BM86XTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Research indicates that BPDP exposure, even at low doses, can disrupt liver function in avian species. [, ] Specifically, BPDP affects the expression of genes related to xenobiotic metabolism, bile acid and cholesterol regulation, and oxidative stress responses. [, ] These changes were observed in both chicken and double-crested cormorant hepatocytes. [] In chicken embryos, BPDP exposure led to a significant reduction in gallbladder size, suggesting potential liver cholestasis. []

A: Studies comparing the in vitro metabolism of BPDP with other organophosphate esters, such as triphenyl phosphate (TPHP) and its analogues, reveal that the p-tert-butylphenyl group significantly reduces BPDP's metabolic breakdown. [] Polar bears exhibited substantially slower metabolism of BPDP compared to TPHP and other alkyl-substituted analogues. [] This suggests that the bulky tert-butylphenyl group may hinder enzymatic access and processing, leading to slower detoxification and potential bioaccumulation.

A: The research highlights the need for further investigation into the long-term impacts of BPDP exposure, particularly on liver health and potential developmental effects in avian species. [] Additionally, considering its slow metabolism and potential for bioaccumulation, [] more research is needed to fully understand the environmental fate and potential risks of BPDP in various ecosystems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)